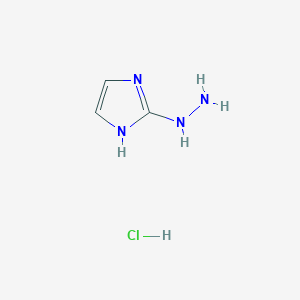

2-Hydrazinyl-1H-imidazole hydrochloride

Description

Propriétés

IUPAC Name |

1H-imidazol-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLOXUDPROXKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-07-2 | |

| Record name | 1H-Imidazole, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Imidazol-2-yl)-hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Hydrazinyl-1H-imidazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for each synthetic route.

Introduction: The Significance of the 2-Hydrazinyl-1H-imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a hydrazinyl group at the 2-position of the imidazole core creates a versatile intermediate, 2-Hydrazinyl-1H-imidazole, which can be further functionalized to generate a diverse library of compounds. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various laboratory and developmental applications.

Proposed Synthetic Pathways

Several logical pathways can be envisioned for the synthesis of this compound. This guide will focus on three primary, literature-supported routes, each commencing from a readily available imidazole precursor. The choice of pathway may depend on factors such as starting material availability, scalability, and safety considerations.

The three proposed pathways are:

-

Route A: From 2-Mercapto-1H-imidazole

-

Route B: From 2-Chloro-1H-imidazole

-

Route C: From 2-Amino-1H-imidazole

Below is a visual representation of the overall synthetic strategy.

Figure 1: Overview of the synthetic approaches to this compound from common starting materials and key imidazole precursors.

Route A: Synthesis from 2-Mercapto-1H-imidazole

This pathway is analogous to the synthesis of 2-hydrazinobenzimidazoles and is a robust method for introducing the hydrazinyl group.[1][2][3] It involves the initial formation of 1H-imidazole-2-thiol (2-mercapto-1H-imidazole), followed by oxidation to a sulfonyl intermediate, and subsequent nucleophilic substitution with hydrazine.

Step 1: Synthesis of 1H-Imidazole-2-thiol

The synthesis of 1H-imidazole-2-thiol can be achieved through the reaction of 1,2-diaminoethane with carbon disulfide.

Figure 2: Synthesis of 1H-Imidazole-2-thiol.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminoethane in a suitable solvent such as ethanol.

-

Slowly add carbon disulfide to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 1H-imidazole-2-thiol.

Step 2: Oxidation to 1H-Imidazole-2-sulfonic acid

The thiol group is then oxidized to a sulfonic acid, which is an excellent leaving group for the subsequent nucleophilic substitution.

References

A Comprehensive Technical Guide on 2-Hydrazinyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and potential applications of 2-Hydrazinyl-1H-imidazole hydrochloride, a key building block in medicinal chemistry.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1] Its presence in therapeutic agents can enhance water solubility due to the two nitrogen atoms that facilitate hydrogen bonding.[1] The imidazole scaffold is a versatile pharmacophore, capable of interacting with a wide range of biological targets, which has led to its incorporation into drugs with diverse activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This compound serves as a valuable intermediate, leveraging the reactivity of the hydrazine group and the proven biological relevance of the imidazole ring.[4] Its bifunctional nature allows for the construction of complex molecular architectures, particularly fused heterocyclic systems, which are considered privileged scaffolds in pharmaceutical research.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1187929-07-2 | [5][6] |

| Molecular Formula | C₃H₆N₄·HCl | [5] |

| Molecular Weight | 134.56 g/mol | [5] |

| IUPAC Name | 1H-imidazol-2-ylhydrazine;hydrochloride | [6] |

| Appearance | White to light-yellow powder or crystals | [7] |

| Purity | Typically ≥95% | [6][8] |

| Solubility | Due to its hydrochloride salt form, it is expected to be soluble in polar solvents like water. The imidazole moiety itself is highly soluble in polar solvents.[9] | Inferred |

| Storage | Store in a sealed container in a dry, well-ventilated place, often at room temperature or under inert atmosphere. For long-term storage, freezing (-20°C) is recommended.[4][10] |

Synthesis and Purification

A common route involves the conversion of a more accessible precursor, such as a 2-mercaptoimidazole or a 2-haloimidazole. For instance, 2-mercaptobenzimidazoles are oxidized to sulfonic acids, which are then reacted with hydrazine hydrate.[11][12]

Conceptual Synthesis Workflow

References

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 1187929-07-2 [benchchem.com]

- 5. bio-fount.com [bio-fount.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 [sigmaaldrich.com]

- 8. 2-Hydrazinyl-1-methyl-1H-imidazole trihydrochloride [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 59214-44-7|2-Hydrazinyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydrazinyl-1H-imidazole hydrochloride (CAS 1187929-07-2): A Versatile Building Block in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 2-Hydrazinyl-1H-imidazole hydrochloride (CAS No. 1187929-07-2), a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document elucidates the compound's physicochemical properties, presents a detailed, validated synthetic protocol, and explores its chemical reactivity. Emphasis is placed on its strategic application as a versatile building block in medicinal chemistry, particularly for the synthesis of hydrazones and fused heterocyclic systems. A case study on the development of novel antitubercular agents highlights the scaffold's potential in creating potent hybrid molecules. This guide serves as a comprehensive resource, integrating theoretical knowledge with practical, field-proven insights to facilitate its effective use in drug discovery and development pipelines.

Introduction: The Strategic Value of the Imidazole-Hydrazine Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with over 85% of all biologically active molecules featuring a heterocyclic core.[1] Among these, the imidazole ring is a privileged structure, celebrated for its unique electronic properties, its role as a bioisostere for other functional groups, and its presence in numerous FDA-approved drugs like dacarbazine and nilotinib.[1][2] The imidazole nucleus is polar, ionizable, and often enhances the solubility and pharmacokinetic profiles of drug candidates.[1]

When the versatile imidazole ring is functionalized with a hydrazinyl (-NHNH₂) group, the resulting scaffold, as seen in This compound , becomes a powerful and highly reactive synthetic intermediate.[3] The hydrazinyl moiety is a potent nucleophile, serving as a linchpin for constructing a diverse array of derivatives through reactions like condensation and cyclization.[4][5] This dual-functionality makes this compound a valuable precursor for generating libraries of novel compounds, particularly in the search for new therapeutic agents to combat infectious diseases and cancer.[3][6]

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible research. The key properties of this compound are summarized below. It is primarily intended for research and development purposes and not for direct medicinal or edible use.[7]

| Property | Value | Reference |

| CAS Number | 1187929-07-2 | [3][7][8] |

| Molecular Formula | C₃H₇ClN₄ (or C₃H₆N₄·HCl) | [3][9] |

| Molecular Weight | 134.57 g/mol | [3] |

| IUPAC Name | 1H-imidazol-2-ylhydrazine;hydrochloride | [8] |

| SMILES | NNC1=NC=CN1.[H]Cl | [3] |

| Appearance | Powder or liquid | [9][10] |

| Purity | Typically ≥95% | [8] |

| Storage | Sealed in a dry environment at room temperature. | [3][10] |

Note: Dihydrochloride and other salt forms of this and related structures exist, which will alter the molecular weight and CAS number.[11][12]

Synthesis and Purification: A Validated Protocol

The most reliable and commonly cited method for synthesizing this compound is through the nucleophilic aromatic substitution of a halo-imidazole precursor.[3]

Primary Synthetic Route: Nucleophilic Substitution

The core of this synthesis involves the displacement of a chlorine atom from the C2 position of the imidazole ring by the highly nucleophilic hydrazine.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1H-imidazole (1.0 eq) in absolute ethanol.

-

Causality: Ethanol is selected as it is a polar protic solvent that effectively dissolves the starting materials and can accommodate the charged intermediates of the nucleophilic substitution reaction. Its boiling point allows for efficient reflux to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.[3]

-

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise. An equimolar ratio is typically sufficient for this reaction.[3]

-

Reaction: Heat the mixture to reflux and maintain this temperature for approximately 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: Cool the concentrated solution in an ice bath to induce crystallization of the product free base. Collect the resulting solid by vacuum filtration and wash with cold ethanol.

-

Salt Formation: To obtain the hydrochloride salt, the isolated free base can be dissolved in a minimal amount of an appropriate solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether), leading to the precipitation of this compound.

-

Drying: Dry the final product under vacuum. Expected yields are typically in the range of 60-75%.[3]

Purity Validation

A protocol is only trustworthy if it is self-validating. The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Outcome |

| Elemental Analysis | The percentage composition of C, H, and N should closely match the calculated theoretical values for C₃H₆N₄, confirming successful synthesis and purification.[3] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra should correspond to the expected chemical shifts and integration patterns for the 2-hydrazinyl-1H-imidazole structure. |

| HPLC/LC-MS | A single major peak in the chromatogram indicates high purity, while the mass spectrum should show the molecular ion peak corresponding to the product's mass. |

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the high reactivity of its terminal amino group, making it a cornerstone for building molecular diversity.

Formation of Hydrazones (Schiff Bases)

The most prominent reaction is the condensation with aldehydes or ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of compounds for biological screening.[1][3]

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 3. This compound|CAS 1187929-07-2 [benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscientific.org [iscientific.org]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-fount.com [bio-fount.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. echemi.com [echemi.com]

- 10. (1H-Imidazol-2-yl)-hydrazine hydrochloride, CasNo.1187929-07-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 11. 2-Hydrazinyl-1H-imidazole Dihydrochloride | CymitQuimica [cymitquimica.com]

- 12. Buy Online TRC - 2-Hydrazinyl-1H-imidazole Dihydrochloride | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Structure and Characterization of 2-Hydrazinyl-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview of 2-Hydrazinyl-1H-imidazole hydrochloride, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and an imidazole core, renders it a valuable building block for the synthesis of novel pharmaceutical agents and complex molecular architectures.[1][2] This document will delve into the synthesis, purification, and detailed structural characterization of this compound, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Imidazole-Hydrazine Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[3][4] Its aromaticity, capacity for hydrogen bonding, and ability to coordinate with metal ions in biological systems make it a privileged scaffold in drug design.[4] When functionalized with a hydrazinyl moiety, as in 2-Hydrazinyl-1H-imidazole, the resulting molecule gains a potent nucleophilic and reactive handle. This combination is particularly advantageous for constructing larger, hybrid molecules through reactions like condensation with aldehydes and ketones to form Schiff bases, or for the synthesis of fused heterocyclic systems.[1] These derivatives have shown promise in various therapeutic areas, including the development of novel antitubercular agents.[1]

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 1187929-07-2 | [5] |

| Molecular Formula | C₃H₇ClN₄ | [5] |

| Molecular Weight | 134.57 g/mol | [1] |

| IUPAC Name | 1H-imidazol-2-ylhydrazine;hydrochloride | [5] |

| SMILES | NNC1=NC=CN1.[H]Cl | [1] |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

The rationale behind this multi-step synthesis is to first convert the relatively unreactive thiol group into a better leaving group, the sulfonic acid, which can then be readily displaced by the highly nucleophilic hydrazine.

References

- 1. This compound|CAS 1187929-07-2 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2-Hydrazinyl-1H-imidazole hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Hydrazinyl-1H-imidazole hydrochloride. It delves into the core chemical properties, a representative synthetic pathway, key chemical reactions, and its applications as a versatile building block in medicinal chemistry.

Core Chemical & Physical Properties

This compound is a heterocyclic compound valued in synthetic chemistry for its dual functionality: a reactive hydrazinyl group and the stable imidazole core. These features make it a key intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1187929-07-2 | [2][3][4] |

| Molecular Formula | C₃H₇ClN₄ | [1][3][4] |

| Molecular Weight | 134.57 g/mol | [1][3] |

| IUPAC Name | 1H-imidazol-2-ylhydrazine;hydrochloride | [4] |

| Canonical SMILES | NNC1=NC=CN1.[H]Cl | [1][3] |

| Physical Form | White to light-yellow powder or crystals | |

| Purity | Typically ≥95% | [4] |

| Primary Application | Research intermediate for medicinal chemistry and drug discovery | [1] |

Synthesis and Mechanism

The synthesis of 2-hydrazinyl-heterocycles often proceeds via the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring. A common and effective strategy involves the oxidation of a readily available thiol precursor to a sulfonic acid. The sulfonate group is an excellent leaving group, facilitating an efficient reaction with hydrazine hydrate to yield the desired product. This multi-step process is a reliable method for producing 2-hydrazinyl-imidazoles and related compounds.[5][6]

Representative Synthesis Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of 2-Hydrazinyl-1H-imidazole from a common starting material, 2-Mercapto-1H-imidazole.

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for analogous benzimidazole compounds.[5][6]

Step 1: Oxidation of 2-Mercapto-1H-imidazole to 1H-imidazole-2-sulfonic acid

-

In a flask equipped with a magnetic stirrer, dissolve 2-Mercapto-1H-imidazole in an aqueous solution of sodium hydroxide (e.g., 50%).

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add a solution of potassium permanganate (KMnO₄) portion-wise. The permanganate acts as a strong oxidizing agent, converting the thiol group (-SH) into a sulfonic acid group (-SO₃H). The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Stir the reaction for 1-2 hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (e.g., pH 1). This protonates the sulfonate, causing the 1H-imidazole-2-sulfonic acid intermediate to precipitate.

-

Collect the precipitate by filtration and wash with cold water.

Step 2: Synthesis of 2-Hydrazinyl-1H-imidazole

-

Place the synthesized 1H-imidazole-2-sulfonic acid in a round-bottom flask.

-

Add an excess of hydrazine hydrate (99%). Hydrazine acts as the nucleophile, displacing the sulfonic acid group. The excess hydrazine also serves as the solvent.

-

Heat the mixture to reflux for 3-4 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution reaction.

-

After cooling, the product, 2-Hydrazinyl-1H-imidazole, will crystallize from the reaction mixture.

-

Filter the crude product and wash thoroughly with cold water to remove residual hydrazine hydrate.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-Hydrazinyl-1H-imidazole free base in a minimal amount of ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the final product, this compound, by filtration, wash with a small amount of cold ethanol, and dry under a vacuum.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the hydrazinyl group. This moiety readily participates in condensation reactions, making it an invaluable tool for molecular hybridization and the construction of fused heterocyclic systems.[1]

Application in Heterocyclic Synthesis: Formation of Hydrazones

A primary application is the reaction with aldehydes or ketones to form Schiff bases, specifically hydrazones. This condensation reaction is a robust and high-yielding method for linking the imidazole core to other pharmacophores, a common strategy in drug discovery to develop hybrid molecules with enhanced biological activity.[1][6]

Workflow for Hydrazone Derivative Synthesis

Caption: General workflow for the synthesis of imidazole-hydrazone derivatives.

Significance in Drug Discovery

This compound is a valuable precursor for developing novel therapeutics. For instance, related hydrazinyl-imidazole cores have been used to synthesize hybrids that exhibit significant in vitro antitubercular activity against Mycobacterium tuberculosis.[1] The hydrazineyl linker is critical for connecting different pharmacophoric units, a strategy employed to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1] The imidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Hazard Identification

| Hazard Type | GHS Code | Description | Source(s) |

| Acute Toxicity | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]

Storage Conditions

-

Store in a tightly sealed container to prevent moisture absorption and degradation.[3]

-

Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

While room temperature storage is generally acceptable, some suppliers recommend refrigerated conditions (-4°C to -20°C) for long-term stability.[2]

References

- 1. This compound|CAS 1187929-07-2 [benchchem.com]

- 2. bio-fount.com [bio-fount.com]

- 3. 1187929-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Hydrazine Moiety in 2-Hydrazinyl-1H-imidazole: A Technical Guide to its Synthetic Utility

This guide provides an in-depth exploration of the chemical reactivity of the hydrazine group attached to the C2 position of the 1H-imidazole ring. This scaffold serves as a versatile and powerful building block in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of this functional group is paramount for leveraging its potential in constructing complex heterocyclic systems with diverse biological activities.

The Core Synthon: Synthesis of 2-Hydrazinyl-1H-imidazole

The utility of any chemical scaffold begins with its reliable synthesis. 2-Hydrazinyl-1H-imidazole is most effectively prepared from a commercially available and stable precursor, 2-mercapto-1H-imidazole. The synthesis proceeds via nucleophilic displacement of the thiol group, which is a superior leaving group compared to a direct displacement on an unactivated imidazole ring. A common and robust method involves the reaction with hydrazine hydrate.[1][2]

While the direct synthesis from 2-mercapto-1H-imidazole is common for analogous benzimidazole systems, a more general and precedented approach for azoles involves the displacement of a sulfonyl group, which is an even better leaving group.[3] This two-step process enhances the electrophilicity of the C2 position.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1H-benzimidazole

This protocol for the benzimidazole analog is highly illustrative of the procedure for the parent imidazole.[2]

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

-

Reaction Setup: In a suitable round-bottom flask, dissolve 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide.

-

Oxidation: Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10°C. The reaction is highly exothermic.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

-

Workup: Once complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite) until the purple color of the permanganate disappears.

-

Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

Isolation: The sulfonic acid product will precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

-

Reaction Setup: Suspend the 1H-benzimidazole-2-sulfonic acid in an excess of 99% hydrazine hydrate.[3]

-

Heating: Heat the mixture to reflux for 3-4 hours. The sulfonic acid will gradually dissolve as it reacts.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization of the product.

-

Purification: Filter the crystalline product and wash with a minimal amount of cold water. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.

Diagram: Synthetic Workflow Below is a generalized workflow for the synthesis of 2-hydrazinyl-azoles from their corresponding thiols, a self-validating process where the identity and purity of each intermediate can be confirmed before proceeding.

References

Spectroscopic data (NMR, IR) for 2-Hydrazinyl-1H-imidazole hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazinyl-1H-imidazole hydrochloride

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule combining the functionalities of an imidazole ring and a hydrazine group, its precise structural confirmation is paramount for any research or development application. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific rationale for data acquisition and interpretation, ensuring a robust and self-validating approach to characterization.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₃H₇ClN₄) is a versatile building block.[1] The imidazole moiety is a common feature in many biologically active molecules, while the reactive hydrazine group allows for the synthesis of a wide array of derivatives, such as hydrazones.[2] Given its potential as a starting material or intermediate, verifying its structure and purity is a critical first step. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed molecular fingerprint, essential for quality control and mechanistic studies. This guide establishes a framework for acquiring and interpreting this data with high fidelity.

The hydrochloride salt form influences the electronic environment and the behavior of exchangeable protons (N-H), which is a key consideration in the subsequent analysis.

Molecular Structure

The fundamental structure consists of a hydrazine group substituted at the 2-position of a 1H-imidazole ring, protonated to form the hydrochloride salt.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is the first-line technique for identifying the functional groups present in the molecule. The vibrational frequencies of bonds provide direct evidence for the imidazole ring and the hydrazine moiety.

Expected IR Absorption Data

The key to interpreting the IR spectrum is to look for characteristic bands. The N-H stretching region is often complex due to multiple N-H bonds and hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain vibrations characteristic of the imidazole ring structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400 - 3100 | N-H (Imidazole, Hydrazine) | Stretching | Broad, strong bands due to hydrogen bonding |

| 3150 - 3000 | C-H (Imidazole Ring) | Stretching | Medium to weak bands |

| ~2700 | N⁺-H (Ammonium Salt) | Stretching | Broad absorption, often overlapping with C-H stretches |

| 1640 - 1550 | C=N, C=C (Ring) | Stretching | Strong to medium bands |

| 1550 - 1450 | N-H | Bending | Medium to strong |

| 1250 - 1000 | C-N | Stretching | Medium intensity |

Note: The presence of the hydrochloride salt and intermolecular hydrogen bonding can cause significant broadening and shifts in the N-H and N⁺-H stretching frequencies.

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor quality spectra.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Causality and Interpretation

-

The Broad N-H Region: A broad, intense band between 3400 cm⁻¹ and 3100 cm⁻¹ is the most telling feature, confirming the presence of multiple N-H groups (from the imidazole ring and the hydrazine).[3] The breadth is a direct consequence of extensive hydrogen bonding in the solid state.

-

Ammonium Salt Signature: The protonated hydrazine group (N⁺H₃) will exhibit very broad stretching bands, often centered around 2700 cm⁻¹, which is a hallmark of ammonium salts.

-

Ring Vibrations: Sharp peaks in the 1640-1450 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the aromatic imidazole ring, confirming its core structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. For this molecule, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, but highly informative. The chemical shifts are influenced by the aromaticity of the imidazole ring and the electron-withdrawing nature of the protonated hydrazine group.

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | N1-H (Imidazole) | Deshielded due to ring aromaticity and hydrogen bonding. |

| ~8.0 - 9.0 | Broad Singlet | 4H | -NH-NH₃ ⁺ | Highly deshielded and broadened due to the positive charge and rapid exchange with any trace water. |

| ~6.9 - 7.1 | Singlet | 2H | C4-H , C5-H | Protons on the imidazole ring. Due to symmetry, they may appear as a single peak.[5][6] |

Note: Chemical shifts are predictive and can vary based on concentration, temperature, and the specific batch of deuterated solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-14 ppm is typically sufficient. The number of scans can be adjusted (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the raw data. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integration: Integrate the peaks to determine the relative ratio of protons, which serves as a self-validation check against the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C 2 | Carbon directly attached to three nitrogen atoms, resulting in significant deshielding. |

| ~115 - 125 | C 4, C 5 | Aromatic carbons of the imidazole ring. May appear as a single peak due to symmetry.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a more concentrated sample (~20-30 mg) may be beneficial if material is available.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This common technique collapses C-H coupling, resulting in a simpler spectrum where each unique carbon appears as a singlet. A wider spectral width (e.g., 0-180 ppm) is needed. Significantly more scans (hundreds to thousands) are required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift by setting the DMSO-d₆ solvent peak to 39.52 ppm.

A Self-Validating Workflow for Structural Confirmation

The trustworthiness of the identification comes from the convergence of data from multiple techniques. Each result cross-validates the others, providing a high degree of confidence in the final structure.

Caption: Workflow for spectroscopic characterization and validation.

This integrated approach ensures scientific integrity. For example:

-

IR confirms functional groups: The broad N-H and N⁺-H stretches seen in the IR spectrum justify the search for exchangeable protons in the downfield region of the ¹H NMR spectrum.

-

¹H NMR confirms connectivity: The integration of the ¹H NMR spectrum (a 2:4:1 ratio for imidazole CH, hydrazine NH₃⁺/NH, and imidazole NH) must match the number of protons in the proposed structure.

-

¹³C NMR confirms the backbone: The number of unique carbon signals (expected to be 2 or 3 depending on symmetry) must match the carbon skeleton.

By following this guide, researchers can confidently verify the identity and structural integrity of this compound, ensuring the reliability of their subsequent research and development efforts.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Navigating the Stability of 2-Hydrazinyl-1H-imidazole hydrochloride: An In-depth Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Stability and Storage of 2-Hydrazinyl-1H-imidazole hydrochloride, a Key Building Block in Modern Medicinal Chemistry.

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. This technical guide, authored from the perspective of a Senior Application Scientist, provides a deep dive into the stability and optimal storage conditions for this compound (CAS No. 1187929-07-2). This crucial intermediate, with its reactive hydrazinyl group and imidazole core, is a versatile scaffold in the synthesis of novel therapeutic agents. Understanding its stability profile is not merely a matter of protocol but a fundamental necessity for ensuring the reproducibility of experimental results and the quality of downstream products.

This document moves beyond a simple recitation of storage temperatures to offer a scientifically grounded rationale for handling and preservation. By elucidating the potential degradation pathways and providing robust analytical methodologies for stability assessment, we aim to equip researchers, scientists, and drug development professionals with the knowledge to maintain the fidelity of this important chemical entity.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. The molecule's structure, featuring a protonated imidazole ring and a hydrazinyl moiety, dictates its reactivity and susceptibility to environmental factors.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClN₄ | [1] |

| Molecular Weight | 134.57 g/mol | [1] |

| Appearance | White to light-yellow powder or crystals | [2] |

| Solubility | Soluble in water | General chemical knowledge |

The hydrochloride salt form enhances the compound's stability and water solubility compared to its freebase. However, the presence of the hydrazinyl group, a potent nucleophile and reducing agent, alongside the imidazole ring, which can be susceptible to electrophilic attack and oxidation, creates a molecule with a nuanced stability profile.

Section 2: Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by several key environmental factors: pH, oxygen, light, and temperature. Understanding the molecule's behavior under stress conditions is critical for predicting its shelf-life and for the development of stability-indicating analytical methods.

Causality of Degradation: The primary drivers of degradation for this molecule are its two key functional groups. The hydrazinyl group is prone to oxidation, while the hydrazone-like tautomeric form and the imidazole ring are susceptible to hydrolysis, particularly under non-neutral pH conditions. Photodegradation is also a significant concern for many nitrogen-containing heterocyclic compounds.

Caption: Major degradation pathways for this compound.

Hydrolytic Stability

The hydrazinyl group can undergo hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the C-N bond. Studies on related hydrazone compounds have shown that they are generally more stable than imines but are susceptible to acid-catalyzed hydrolysis[3]. The rate of hydrolysis is pH-dependent[4][5]. For this compound, both strongly acidic and alkaline conditions should be avoided in aqueous solutions to prevent degradation to imidazole-containing byproducts. The hydrochloride salt form provides some initial acidic buffering capacity in unbuffered water.

Oxidative Stability

Hydrazine and its derivatives are known to be susceptible to oxidation, often catalyzed by metal ions[6]. The hydrazinyl moiety in the target molecule can be oxidized by atmospheric oxygen, leading to the formation of various oxidized species. A forced degradation study on a drug containing an imidazole moiety demonstrated its liability to base-mediated autoxidation[7]. Therefore, exposure to air, especially in solution and at elevated temperatures, should be minimized.

Photostability

Imidazole-containing compounds are often sensitive to photodegradation when exposed to UV or high-intensity visible light[7][8]. The absorption of light energy can lead to the formation of reactive intermediates and subsequent degradation products. As a precautionary measure, the solid material and its solutions should be protected from light.

Thermal Stability

As a hydrochloride salt of a nitrogen-containing heterocycle, the compound is expected to have a relatively high melting point and good thermal stability in the solid state under inert conditions[9][10][11][12][13]. However, elevated temperatures can accelerate both hydrolytic and oxidative degradation, especially in the presence of moisture and oxygen.

Section 3: Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below.[2][14] Short-term: 2-8°C. | Low temperatures significantly reduce the rates of all potential degradation reactions (hydrolysis, oxidation). |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation of the hydrazinyl group. |

| Light | Protect from light. Store in amber vials or light-opaque containers. | Prevents photodegradation of the imidazole ring and other chromophoric parts of the molecule. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Minimizes hydrolytic degradation. The compound is hygroscopic. |

Handling in Solution:

-

Prepare solutions fresh whenever possible.

-

If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas before sealing.

-

Use deoxygenated solvents to minimize oxidation.

-

Consider the pH of the solvent system; neutral or slightly acidic conditions are likely to be most favorable for short-term stability.

Section 4: Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation pathways and to validate the specificity of the stability-indicating method[15][16].

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period. Withdraw samples at various time points.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: Before injection, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze the samples alongside an unstressed control.

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for separating the parent compound from its potential degradation products[17][18].

Example Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure detection of all components.

-

Injection Volume: 10 µL

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness[7][19][20].

Characterization of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products observed in the forced degradation study[1][14][21]. By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas and potential structures can be proposed.

Section 5: Conclusion

This compound is a valuable yet moderately sensitive chemical intermediate. Its stability is critically dependent on storage and handling conditions. The primary degradation pathways to consider are hydrolysis (under acidic or alkaline conditions), oxidation, and photodegradation. By implementing the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—the integrity of the compound can be effectively preserved. Furthermore, the use of a validated stability-indicating HPLC method is essential for quality control and for ensuring the reliability of research and development outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently work with this important molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 17. public.pensoft.net [public.pensoft.net]

- 18. ijtrd.com [ijtrd.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Condensation Reactions with 2-Hydrazinyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic utility of 2-Hydrazinyl-1H-imidazole hydrochloride, a versatile building block in medicinal chemistry. We will delve into the fundamental principles of its condensation reactions with carbonyl compounds and explore subsequent cyclization strategies to construct diverse, biologically relevant heterocyclic scaffolds. The protocols and insights provided herein are designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of 2-Hydrazinyl-1H-imidazole in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. 2-Hydrazinyl-1H-imidazole, in particular, serves as a highly valuable synthon, enabling the construction of more complex heterocyclic systems through condensation and cyclocondensation reactions. The resulting hydrazone intermediates and their cyclized derivatives, such as imidazo[2,1-c][1][2][3]triazoles and pyrazolyl-imidazoles, are associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This document will provide a detailed protocol for the initial condensation reaction, discuss the critical role of reaction parameters, and present pathways for further chemical transformations.

The Core Chemistry: Condensation and Cyclization Pathways

The primary reaction of this compound involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of an aldehyde or ketone. This is a classic condensation reaction that results in the formation of a hydrazone, with the elimination of a water molecule. A key consideration when using the hydrochloride salt is the necessity of a base to liberate the free, nucleophilic hydrazine.

The resulting imidazole-2-yl-hydrazones are not merely stable end-products; they are versatile intermediates for a variety of cyclocondensation reactions. Two prominent examples are:

-

Synthesis of Imidazo[2,1-c][1][2][3]triazoles: Reaction of the hydrazone with α-haloketones or similar reagents can lead to the formation of a fused triazole ring system.

-

Synthesis of Pyrazolyl-imidazoles: Condensation with β-dicarbonyl compounds provides a straightforward route to pyrazole-substituted imidazoles.

These subsequent transformations significantly expand the chemical space accessible from this single starting material.

Detailed Experimental Protocol: Synthesis of (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole

This protocol details a representative condensation reaction between this compound and benzaldehyde.

Materials and Equipment:

-

This compound

-

Benzaldehyde

-

Triethylamine (or another suitable base like sodium acetate)

-

Ethanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Base Addition: Add ethanol to the flask to create a suspension. To this, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine. Stir the mixture for 15-20 minutes at room temperature.

-

Addition of Carbonyl Compound: Add benzaldehyde (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (a typical mobile phase would be a mixture of ethyl acetate and hexane). The reaction is generally complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The structure and purity of the synthesized (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole.

Mechanistic Insights and Key Parameters

The condensation reaction proceeds via a nucleophilic addition-elimination mechanism. The liberated hydrazine acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Reaction Mechanism Diagram:

Caption: Mechanism of hydrazone formation from this compound.

Table of Key Reaction Parameters:

| Parameter | Typical Choices | Rationale and Field Insights |

| Carbonyl Compound | Aromatic & Aliphatic Aldehydes, Ketones | Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on aromatic aldehydes can enhance reactivity. |

| Solvent | Ethanol, Methanol | Protic solvents like ethanol are commonly used and facilitate the dissolution of reactants and the proton transfer steps in the mechanism. |

| Base | Triethylamine, Sodium Acetate, K₂CO₃ | A base is crucial to deprotonate the hydrochloride salt. Organic bases like triethylamine are often preferred for their solubility in organic solvents. |

| Catalyst | Acetic Acid (catalytic amount) | A catalytic amount of acid can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction. |

| Temperature | Room Temperature to Reflux | The reaction often proceeds at room temperature, but heating to reflux can significantly reduce the reaction time, especially with less reactive ketones. |

| Reaction Time | 1 - 6 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. |

Subsequent Transformations: Building Heterocyclic Complexity

The synthesized imidazole-2-yl-hydrazones are valuable precursors for constructing fused heterocyclic systems.

Protocol for Imidazo[2,1-c][1][2][3]triazole Synthesis:

-

Reactants: Dissolve the imidazole-2-yl-hydrazone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add an α-haloketone (e.g., phenacyl bromide) (1.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, the product may precipitate. It can be collected by filtration and purified by recrystallization.

Protocol for Pyrazolyl-imidazole Synthesis:

-

Reactants: In a flask, combine the this compound (1.0 eq) and a β-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in ethanol.

-

Catalyst: Add a catalytic amount of a strong acid like HCl.

-

Reaction Conditions: Reflux the mixture for 6-12 hours.

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent. The product can then be purified by column chromatography or recrystallization.

Troubleshooting and Expert Recommendations

-

Low Yield: If the yield of the initial condensation is low, ensure the complete neutralization of the hydrochloride salt by using a slight excess of a strong enough base. The addition of a catalytic amount of acetic acid can also improve the reaction rate.

-

Side Reactions: Prolonged heating or harsh acidic/basic conditions can lead to the degradation of starting materials or products. Careful monitoring by TLC is essential.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion

This compound is a potent and versatile building block in synthetic and medicinal chemistry. The straightforward condensation reaction with carbonyl compounds opens the door to a vast array of imidazole-containing hydrazones, which can be further elaborated into diverse and medicinally relevant fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery endeavors.

References

Application Notes & Protocols: 2-Hydrazinyl-1H-imidazole Hydrochloride as a Versatile Building Block for Pharmaceutical Synthesis

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide array of diseases from cancer to fungal infections, underscores its therapeutic importance.[3][4][5] The bifunctional nature of 2-Hydrazinyl-1H-imidazole hydrochloride, featuring a reactive hydrazine group appended to the robust imidazole core, makes it an exceptionally valuable starting material for drug discovery programs.[6] This building block provides a direct route to complex heterocyclic systems, particularly imidazole-pyrazole and fused triazole hybrids, which are prominent in the development of targeted therapies like kinase inhibitors and novel anti-infective agents.[6][7][8]

This guide provides a detailed overview of the properties, handling, and synthetic applications of this compound, with a focus on practical, field-proven protocols for the synthesis of high-value pharmaceutical intermediates.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in any research setting.

Key Properties

| Property | Value | Source |

| CAS Number | 1187929-07-2 | [6][9] |

| Molecular Formula | C₃H₇ClN₄ | [6] |

| Molecular Weight | 134.57 g/mol | [6] |

| Appearance | White to light-yellow powder or crystals | [10] |

| Storage | Store sealed in a dry, well-ventilated place at room temperature. | [6][10] |

Safety & Handling

This compound is an irritant and should be handled with appropriate care in a chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11][12][13]

-

Spill & Disposal: In case of a spill, collect the material mechanically, avoiding dust formation, and place it in a sealed container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.[14]

Synthetic Application: Construction of Imidazole-Pyrazole Hybrids

One of the most powerful applications of 2-hydrazinyl-1H-imidazole is its use in the synthesis of N-linked imidazole-pyrazole scaffolds. This structural motif is central to many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct and efficient method for this transformation.[15][16]

General Reaction Principle: Cyclocondensation with 1,3-Dicarbonyls

The core reaction involves the acid-catalyzed condensation of the hydrazine moiety with a 1,3-dicarbonyl compound. The mechanism proceeds via initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. This one-pot reaction is highly efficient for generating molecular complexity.[15][17]

Caption: General workflow for imidazole-pyrazole synthesis.

Protocol 1: Synthesis of 1-(1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a model compound using acetylacetone as the 1,3-dicarbonyl partner.

Materials & Equipment:

-

This compound (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.35 g, 10 mmol).

-

Reagent Addition: Add absolute ethanol (40 mL) and stir to dissolve. Add acetylacetone (1.11 mL, 11 mmol), followed by glacial acetic acid (0.06 mL, 1 mmol).

-

Expert Insight: The hydrochloride salt is used for stability. The free base is generated in situ. Using a slight excess of the symmetrical dicarbonyl ensures complete consumption of the starting hydrazine.

-

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (~80°C) with vigorous stirring.

-

Trustworthiness: Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step to form the aromatic pyrazole ring.

-

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting imidazole spot is consumed (typically 4-6 hours).

-

Product Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.

-

Validation: The structure and purity of the final product, 1-(1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Reaction scheme for model pyrazole synthesis.

Expanded Applications in Drug Discovery

The utility of this compound extends beyond pyrazole synthesis into the construction of various heterocyclic scaffolds critical for modern drug development.

-

Kinase Inhibitors: The resulting imidazole-based heterocycles are ideal scaffolds for targeting the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs) and p38 MAP kinases, which are implicated in cancer and inflammatory diseases.[7][8] The nitrogen atoms of the imidazole and pyrazole rings can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.[7]

-

Antitubercular Agents: This building block has been used to create novel hybrid molecules with significant activity against Mycobacterium tuberculosis.[6] The hydrazine linker serves to connect the imidazole core to other pharmacophores, creating molecules that can interact with multiple targets or possess enhanced binding affinity for key mycobacterial enzymes.[6]

-

Fused Heterocycles: The reactive hydrazine group can participate in cyclocondensation reactions with a variety of other reagents, not just dicarbonyls. For example, reaction with hydrazonoyl halides can lead to the formation of fused imidazo[2,1-c][1][6][7]triazine systems, further expanding the accessible chemical space for drug discovery.[1][2]

Conclusion

This compound is a high-utility, strategic building block for pharmaceutical research and development. Its straightforward reactivity, particularly in cyclocondensation reactions, provides reliable and efficient access to privileged scaffolds like imidazole-pyrazoles. The protocols and insights provided herein demonstrate a validated pathway for leveraging this reagent to accelerate the discovery of novel therapeutics, particularly in the fields of oncology and infectious disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. This compound|CAS 1187929-07-2 [benchchem.com]

- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2-Hydrazinyl-1H-benzo[d]imidazole | 15108-18-6 [sigmaaldrich.com]

- 11. bio-fount.com [bio-fount.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Application Notes & Protocols: 2-Hydrazinyl-1H-imidazole Hydrochloride in Medicinal Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Hydrazinyl-1H-imidazole hydrochloride. We will explore the intrinsic chemical value of this bifunctional building block, detailing its role as a privileged scaffold in modern medicinal chemistry. The guide moves beyond theoretical concepts to provide detailed, field-proven protocols for its use in synthesizing novel heterocyclic entities targeting key areas such as oncology and infectious diseases. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. This compound (CAS: 1187929-07-2) has emerged as a particularly valuable precursor due to its unique bifunctional nature. It combines a highly reactive hydrazinyl group with the biologically significant imidazole ring system.[1]

The imidazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, polarity, and ability to act as a hydrogen bond donor and acceptor allow it to interact effectively with a wide range of biological targets.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs, where it often enhances pharmacokinetic properties like solubility and cell permeability.[4]

The hydrazinyl moiety (-NHNH₂) is a powerful synthetic handle. It serves as a potent nucleophile, enabling the construction of larger, more complex molecules. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones, a cornerstone reaction for generating libraries of diverse compounds for biological screening.[3][5] Furthermore, the hydrazine group is a key component in synthesizing a variety of fused heterocyclic systems, such as pyrazoles, triazoles, and tetrazoles.[6]

This combination makes this compound a powerful tool for molecular hybridization—a strategy that links two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified resistance profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187929-07-2 | [1] |

| Molecular Formula | C₃H₇ClN₄ | [1] |

| Molecular Weight | 134.57 g/mol | [1] |

| Appearance | Solid (Typical) | - |

| Storage | Sealed in dry, at room temperature | [1] |

Core Synthetic Strategies and Rationale

The utility of this compound stems from its predictable and versatile reactivity, primarily centered around the hydrazinyl group. This allows for its application in several key synthetic strategies.

Hydrazone Formation: A Gateway to Bioactive Derivatives

The most direct application involves the condensation reaction between the hydrazinyl group and an aldehyde or ketone to form a stable hydrazone (or acylhydrazone) linkage. This reaction is synthetically straightforward and provides a robust method for coupling the imidazole core to other pharmacophoric moieties. Hydrazone-containing compounds are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7]

The rationale for this approach is twofold:

-

Diversity Generation: A single starting material, 2-Hydrazinyl-1H-imidazole, can be reacted with a vast library of commercially available or custom-synthesized aldehydes, rapidly generating a large and diverse set of final compounds for high-throughput screening.

-

Pharmacophore Integration: The resulting hydrazone linker positions the imidazole core and the substituent from the aldehyde in a defined spatial orientation, creating a new chemical entity whose biological activity can be tuned by modifying the aldehyde component.

Caption: Hydrazone formation workflow.

Heterocyclic Ring Synthesis: Building Complex Scaffolds

Beyond simple hydrazone formation, the hydrazinyl group is a key precursor for building more complex, fused heterocyclic ring systems. Through reactions with dicarbonyl compounds, β-ketoesters, or other suitably functionalized reagents, the hydrazine can undergo cyclization to form stable five- or six-membered rings.[6]

This strategy is employed when the goal is to create rigid, conformationally constrained analogues that may fit more precisely into a biological target's binding pocket. For instance, reacting 2-Hydrazinyl-1H-imidazole with acetylacetone can yield a pyrazole derivative, while reaction with ethyl cyanoacetate can lead to a pyrazolone derivative.[6] These resulting fused systems, like imidazo[1,2-b]pyrazoles or triazolo[4,3-a]imidazoles, are prominent scaffolds in the development of targeted therapies, particularly kinase inhibitors.[8][9]

Caption: Heterocycle synthesis via cyclocondensation.

Application Protocols